molecular formula C17H20O3 B5186673 1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene

1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene

Cat. No. B5186673
M. Wt: 272.34 g/mol
InChI Key: QMCDNGRAXZKTFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene, also known as EMPEB, is a chemical compound that has been used in scientific research for various purposes. It is a member of the family of benzene derivatives, which are widely used in the pharmaceutical industry due to their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in various cellular processes, such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. 1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene has also been shown to have anti-oxidant properties and protect against oxidative stress. In addition, 1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and modify, which makes it a useful tool compound for studying various biological processes. However, 1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene. One direction is to optimize the synthesis method of 1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene to improve its yield and purity. Another direction is to study the structure-activity relationship of 1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene to identify more potent and selective analogs. Additionally, 1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene can be used as a lead compound to develop new drugs for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. Finally, further studies are needed to elucidate the mechanism of action of 1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene involves the reaction of 4-methylphenol with 2-bromoethanol to form 2-(4-methylphenoxy)ethanol. The resulting compound is then reacted with 1-chloro-3-iodobenzene in the presence of a palladium catalyst to form 1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene. The yield of 1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.

Scientific Research Applications

1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene has been used in various scientific research studies, including drug discovery, medicinal chemistry, and biological studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. 1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene has been used as a lead compound to develop new drugs for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. It has also been used as a tool compound to study the mechanism of action of various biological processes.

properties

IUPAC Name

1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-3-18-16-5-4-6-17(13-16)20-12-11-19-15-9-7-14(2)8-10-15/h4-10,13H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCDNGRAXZKTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene

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